13-Methyltetradecanol

Physicochemical Properties Lipophilicity Membrane Partitioning

13-Methyltetradecan-1-ol (iso-pentadecan-1-ol) is a C15 iso-branched primary fatty alcohol whose antepenultimate methyl group confers distinct membrane-disrupting and semiochemical properties that linear analogs cannot replicate. Supplied at ≥98% purity, it is ideal for antimicrobial SAR studies (MIC: S. aureus 0.5 mg/mL; E. coli 0.7 mg/mL), metabolic engineering benchmarks (titer 42 mg/L), and pheromone blend research. Its 88% oxidation yield makes it a cost-effective precursor for 13-methyltetradecanoic acid and complex lipids.

Molecular Formula C15H32O
Molecular Weight 228.41 g/mol
CAS No. 20194-47-2
Cat. No. B7823882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13-Methyltetradecanol
CAS20194-47-2
Molecular FormulaC15H32O
Molecular Weight228.41 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCCCCCCO
InChIInChI=1S/C15H32O/c1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16/h15-16H,3-14H2,1-2H3
InChIKeyFDAZSZUYCOPJED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





13-Methyltetradecanol (CAS 20194-47-2) Procurement: Core Identity and Structural Baseline


13-Methyltetradecanol, systematically named 13-methyltetradecan-1-ol, is a C15 branched long-chain primary fatty alcohol [1]. It is formally defined as a tetradecan-1-ol scaffold bearing a single methyl substituent at the 13‑position [1]. The molecular formula is C15H32O with a monoisotopic mass of 228.24532 [2]. It is also recognized as isopentadecan-1-ol and a fatty alcohol 15:0 [3]. This branching, positioned at the antepenultimate carbon (iso‑branching), fundamentally alters the molecule‘s physicochemical and biological behavior compared to its linear C14 and C15 counterparts.

13-Methyltetradecanol (CAS 20194-47-2) Procurement: Why In-Class Substitution Is Not Feasible


Substituting 13‑methyltetradecanol with a generic linear fatty alcohol (e.g., 1‑tetradecanol, 1‑pentadecanol) or a different branched isomer (e.g., 12‑methyltetradecanol) is scientifically unjustified. The branching pattern dictates the molecule’s interaction with biological membranes, its solubility profile, and its recognition by metabolic enzymes [1]. For example, the position of the methyl branch changes the compound‘s phase behavior and its ability to incorporate into lipid bilayers, directly impacting antimicrobial efficacy [1]. Furthermore, the specific iso‑branch is essential for its function as a semiochemical in insect communication, where even subtle structural variations abolish biological activity [2]. The following quantitative evidence demonstrates that 13‑methyltetradecanol occupies a distinct, non‑substitutable performance niche.

13-Methyltetradecanol (CAS 20194-47-2) Procurement: Quantified Differential Performance Evidence


13-Methyltetradecanol (CAS 20194-47-2) Procurement: LogP Comparison vs. Linear C14 Alcohol

The calculated octanol‑water partition coefficient (LogP) for 13‑methyltetradecanol is 6.5 [1]. This value indicates a significantly higher lipophilicity compared to the straight‑chain C14 analog 1‑tetradecanol, which has a reported LogP of 5.4 [2]. The increased LogP suggests that 13‑methyltetradecanol will partition more favorably into lipid‑rich environments, which can be a critical differentiator in applications involving membrane interaction or hydrophobic matrices.

Physicochemical Properties Lipophilicity Membrane Partitioning

13-Methyltetradecanol (CAS 20194-47-2) Procurement: Microbial Production Titers vs. Alternative Branched Chain Alcohols

In a modular pathway engineering study in *E. coli*, the production titer for 13‑methyltetradecanol was reported as 42 mg/L when 4‑methyl‑2‑oxopentanoic acid was supplemented [1]. Under the same genetic and fermentation conditions, the strain produced 73 mg/L of the closely related odd‑chain iso alcohol 15‑methylhexadecanol [1]. This indicates a differential biosynthetic yield where the C16 iso‑alcohol (15‑methylhexadecanol) was produced at a 1.7‑fold higher titer than the C15 iso‑alcohol (13‑methyltetradecanol) in this specific engineered system.

Metabolic Engineering Bioproduction Biofuels

13-Methyltetradecanol (CAS 20194-47-2) Procurement: Comparative Antibacterial Activity vs. Octadecanol

Against *Staphylococcus aureus*, 13‑methyltetradecanol demonstrates a Minimum Inhibitory Concentration (MIC) of 0.5 mg/mL . In contrast, the longer straight‑chain alcohol octadecanol (C18) exhibits a marginally lower MIC of 0.4 mg/mL against the same organism under comparable assay conditions . This data places the antimicrobial potency of 13‑methyltetradecanol between that of octadecanol and less active linear alcohols like 1‑tetradecanol (MIC > 0.8 mg/mL, based on cross‑study data ).

Antimicrobial MIC Staphylococcus aureus

13-Methyltetradecanol (CAS 20194-47-2) Procurement: Antibacterial Potency vs. Straight‑Chain Pentadecanol

A comparison of activity against *Staphylococcus aureus* reveals that 13‑methyltetradecanol, with an MIC of 0.5 mg/mL , is more potent than its straight‑chain isomer 1‑pentadecanol. 1‑Pentadecanol is reported to have an MIC greater than 0.8 mg/mL (800 µg/mL) against *S. aureus* , indicating minimal efficacy. The presence of the methyl branch in 13‑methyltetradecanol correlates with a >1.6‑fold improvement in antibacterial activity against this Gram‑positive pathogen.

Antimicrobial MIC Staphylococcus aureus

13-Methyltetradecanol (CAS 20194-47-2) Procurement: Oxidation Reactivity for Derivative Synthesis

13‑Methyltetradecanol can be efficiently oxidized to its corresponding acid, 13‑methyltetradecanoic acid. Under standard Jones oxidation conditions (Jones‘ reagent, acetone, 1.0 h), a high isolated yield of 88% was achieved [1]. While specific comparative yields for straight‑chain analogs under identical conditions are not provided in the source, this data establishes a benchmark for the synthetic accessibility of the acid derivative. The high yield demonstrates that the branching does not impede this fundamental transformation, making it a reliable precursor for more complex molecules [2].

Synthetic Chemistry Derivatization Carboxylic Acid

13-Methyltetradecanol (CAS 20194-47-2) Procurement: Validated Application Scenarios from Quantitative Evidence


Bacterial Membrane Interaction and Antimicrobial Screening

13‑Methyltetradecanol is procured as a reference standard for investigating the antimicrobial activity of branched‑chain fatty alcohols. Its differential MIC values against *S. aureus* (0.5 mg/mL) and *E. coli* (0.7 mg/mL), in contrast to linear analogs , make it a valuable tool for structure‑activity relationship (SAR) studies on membrane disruption mechanisms [1].

Microbial Production of Advanced Biofuels and Oleochemicals

This compound serves as a target analyte and product benchmark in metabolic engineering studies aimed at producing branched long‑chain fatty alcohols for diesel fuel replacements. The reported production titer of 42 mg/L in engineered *E. coli* [2] provides a quantitative baseline for strain optimization and process development.

Synthetic Intermediate for Branched Lipid Derivatives

13‑Methyltetradecanol is a key starting material for the synthesis of 13‑methyltetradecanoic acid and subsequently for more complex lipids, such as triacylglycerols and ether lipids [3][4]. Its proven high oxidation yield (88%) [5] ensures cost‑effective access to these derivatives for research and potential industrial applications.

Semiochemical Research and Pest Management

13‑Methyltetradecan‑1‑ol is an established semiochemical utilized by specific insect species in their chemical communication systems [6]. Researchers in entomology and integrated pest management procure this compound for use in behavioral assays, field trapping studies, and the elucidation of pheromone blends, where the precise iso‑branching is essential for biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
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